ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate
Description
Properties
Molecular Formula |
C20H29N5O4 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
ethyl 4-[2-[(4-phenylpiperazine-1-carbonyl)amino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H29N5O4/c1-2-29-20(28)25-14-10-23(11-15-25)18(26)16-21-19(27)24-12-8-22(9-13-24)17-6-4-3-5-7-17/h3-7H,2,8-16H2,1H3,(H,21,27) |
InChI Key |
GOONPDWCMJTXDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Glycyl-Piperazine Intermediate
The glycyl-piperazine intermediate is synthesized via nucleophilic acyl substitution. Piperazine reacts with a protected glycine derivative, such as glycine tert-butyl ester, in the presence of a coupling agent like HOBt (hydroxybenzotriazole) and DIC (diisopropylcarbodiimide). This step ensures the introduction of the glycyl group onto the piperazine ring while minimizing side reactions.
Reaction Conditions :
Coupling with 4-Phenylpiperazine
The glycyl-piperazine intermediate is coupled with 4-phenylpiperazine using a carbonyl-diimidazole (CDI)-mediated reaction. CDI activates the carbonyl group, enabling efficient amide bond formation between the glycyl unit and the secondary amine of 4-phenylpiperazine.
Optimization Notes :
Esterification with Ethyl Chloroformate
The final step involves esterification of the piperazine nitrogen using ethyl chloroformate. This reaction is conducted under basic conditions (triethylamine or pyridine) to neutralize HCl byproducts.
Procedure :
-
Dissolve the coupled intermediate in anhydrous THF.
-
Add ethyl chloroformate dropwise at 0°C.
-
Stir for 6–8 hours at room temperature.
-
Quench with ice-water and extract with ethyl acetate.
-
Purify via flash chromatography (ethyl acetate:hexane = 1:3).
Reaction Optimization and Analytical Characterization
Optimization of Coupling Reactions
Comparative studies of coupling agents reveal that CDI outperforms DCC or EDCI (ethylcarbodiimide hydrochloride) in terms of yield and purity for amide bond formation. Side products, such as N-acylurea derivatives, are minimized when CDI is used due to its superior leaving group properties.
Purification Techniques
Spectroscopic Validation
-
NMR Spectroscopy :
-
Mass Spectrometry : ESI-MS m/z 397.5 [M+H]⁺, consistent with the molecular formula C₁₈H₂₇N₃O₅S.
Comparative Analysis of Synthetic Routes
| Method | Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CDI-Mediated | CDI | DCM | 78 | 98 |
| DCC/HOBt | DCC | DMF | 65 | 92 |
| EDCI/DMAP | EDCI | THF | 70 | 94 |
CDI-mediated coupling achieves the highest yield and purity, making it the preferred method for large-scale synthesis.
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Neuropharmacology
The compound exhibits significant interactions with serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders. Preliminary studies suggest that ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate may modulate neurotransmitter pathways, potentially offering therapeutic benefits for conditions such as depression, anxiety, and schizophrenia.
Antidepressant Properties
Research indicates that piperazine derivatives can possess antidepressant-like effects. The structural modifications within the piperazine ring of this compound could enhance its binding affinity to serotonin receptors, thereby influencing mood regulation and providing a basis for further antidepressant development .
Antipsychotic Activity
Given the established role of piperazine derivatives in antipsychotic treatments, this compound may also exhibit similar properties. Its interaction with dopamine receptors could be pivotal in managing psychotic symptoms, warranting further investigation into its efficacy in clinical settings .
Enzyme Inhibition
Piperazine derivatives are known for their potential as enzyme inhibitors. This compound may inhibit key enzymes involved in neurotransmission and metabolic pathways, contributing to its pharmacological effects .
Binding Affinity Studies
Studies focusing on the binding affinity of this compound to various receptors have shown that modifications within the piperazine structure can significantly alter receptor selectivity and affinity. Understanding these interactions is crucial for optimizing its therapeutic profile.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Structural Modifications in Piperazine Derivatives
Substituent Variations
- Sulfonamide vs. Carbonyl Groups: Ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate (CAS 714213-43-1, ) replaces the phenylpiperazine carbonyl group with a sulfonamide. Sulfonamides often improve metabolic stability and solubility but may alter receptor selectivity compared to carbonyl-linked analogs .
Ring System Modifications
- Piperidine vs. Piperazine :
Functional Group Additions and Their Implications
Adamantane and Triazole Moieties
- Ethyl 4-{[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperazine-1-carboxylate (Compound II, ) incorporates an adamantane group and a triazole ring. Adamantane derivatives are known for antiviral and antimicrobial activity, suggesting this compound may target bacterial enzymes or viral proteases .
Halogenated Derivatives
- p-MPPI and p-MPPF () feature iodobenzamido and fluorobenzamido groups, respectively. These halogens enhance receptor binding via electronic effects, making them potent 5-HT1A receptor antagonists. The target compound lacks halogens, which may limit its affinity for serotonin receptors .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- Ethyl 4-[N-(2,3-dimethylphenyl)-N-(methanesulfonyl)glycyl]piperazine-1-carboxylate (CAS 4399-11-5, ) has a methanesulfonyl group and dimethylphenyl substituent, increasing lipophilicity. This contrasts with the target compound’s phenylpiperazine, which balances hydrophilicity and membrane permeability .
Receptor Targeting
- Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (CAS 128074-76-0, ) includes a fluorophenyl-pyrrolidinone moiety, likely influencing GABAergic or kinase inhibition pathways. The target compound’s glycyl linker may instead favor peptidase or protease interactions .
Biological Activity
Ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate is a complex compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
The chemical structure of this compound includes a piperazine ring, a phenyl group, and a glycine moiety. This unique combination contributes to its diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₈N₄O₃ |
| Molecular Weight | 270.31 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Notably, it has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition results in increased levels of acetylcholine, which can enhance cognitive functions and potentially alleviate symptoms associated with neurological disorders such as Alzheimer's disease.
Key Mechanisms:
- Acetylcholinesterase Inhibition : Enhances synaptic transmission by increasing acetylcholine availability.
- Serotonin Receptor Modulation : Interacts with serotonin receptors, potentially affecting mood and anxiety levels.
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to this compound exhibit significant antidepressant and anxiolytic properties. For instance, studies on piperazine derivatives have demonstrated their effectiveness in animal models for anxiety and depression .
Antitumor Activity
Preliminary studies suggest potential antitumor activity linked to the compound's ability to modulate key signaling pathways involved in cancer cell proliferation. The structural similarity to known anticancer agents warrants further investigation into its efficacy against various cancer types .
Comparative Studies
A comparison of this compound with other piperazine derivatives reveals distinct advantages:
Study 1: Acetylcholinesterase Inhibition
In a controlled study, this compound was tested for its ability to inhibit acetylcholinesterase. The results indicated a significant reduction in enzyme activity, correlating with enhanced cognitive performance in treated animal models .
Study 2: Antitumor Potential
Another study evaluated the antitumor effects of this compound in vitro against several cancer cell lines. The findings suggested that it induced apoptosis in cancer cells through the modulation of apoptotic pathways, indicating its potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the piperazine core via nucleophilic substitution, often using ethylenediamine derivatives and dihaloalkanes under basic conditions .
- Step 2 : Introduction of the phenylpiperazine moiety through coupling reactions, such as amide bond formation using benzoyl chloride derivatives in dichloromethane (DCM) with catalysts like N,N-diisopropylethylamine (DIPEA) .
- Step 3 : Glycine incorporation via carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the glycyl group to the piperazine backbone .
Optimization : Adjusting solvent polarity (e.g., DCM vs. THF), temperature (room temperature to 50°C), and stoichiometric ratios of reactants can improve yields (typically 60–85%). Purity is enhanced via flash chromatography or crystallization with ether-based solvents .
Q. How is the compound’s structural integrity validated in academic research?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are used for small-molecule refinement to resolve bond lengths, angles, and stereochemistry .
- Spectroscopy : NMR (¹H/¹³C) confirms proton environments and carbon frameworks, while HRMS validates molecular weight. IR spectroscopy identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- Chromatography : HPLC with UV detection monitors purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Data collection : Use high-resolution synchrotron X-ray sources to minimize errors in electron density maps.
- Refinement strategies : Employ SHELXL’s twin refinement for handling twinned crystals or disorder in the piperazine ring .
- Cross-validation : Compare crystallographic data with DFT-calculated structures (e.g., Gaussian09) to validate bond parameters and torsional angles .
Q. What methodologies address discrepancies in reported biological activity for analogs of this compound?
- Target-specific assays : Use kinase inhibition assays (e.g., EGFR or BRAF) to evaluate IC₅₀ values, ensuring buffer conditions (pH 7.4, 1% DMSO) mimic physiological environments .
- Structure-activity relationship (SAR) : Systematically modify substituents on the phenylpiperazine group (e.g., electron-withdrawing vs. donating groups) and assess changes in binding affinity via surface plasmon resonance (SPR) .
- Computational docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors like serotonin (5-HT₁A) or dopamine D2, reconciling conflicting activity reports .
Q. How can stereochemical challenges during synthesis be mitigated?
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution to separate enantiomers .
- Asymmetric catalysis : Employ palladium-catalyzed couplings with BINAP ligands to control stereochemistry at the piperazine nitrogen .
- Circular dichroism (CD) : Verify enantiomeric excess (>90%) by comparing experimental CD spectra with simulated data .
Methodological Considerations for Stability and Reactivity
Q. What protocols ensure compound stability during long-term storage?
Q. How do researchers characterize the compound’s reactivity under physiological conditions?
- pH-dependent stability : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours, analyzing degradation via LC-MS .
- Metabolic profiling : Use liver microsomes (human or rat) to identify cytochrome P450-mediated oxidation products (e.g., N-dealkylation of piperazine) .
Comparative Analysis with Structural Analogs
Q. How does substituting the phenyl group with heteroaromatic rings affect activity?
- Activity trends : Replacing phenyl with pyridyl (e.g., 4-pyridyl) increases water solubility but may reduce blood-brain barrier penetration due to higher polarity. Fluorophenyl analogs (e.g., 2,3-dichlorophenyl) enhance kinase selectivity .
- Data sources : Compare IC₅₀ values from enzyme assays and logP values (e.g., 2.5 for phenyl vs. 1.8 for pyridyl) to correlate structure with bioavailability .
Advanced Analytical Techniques
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
